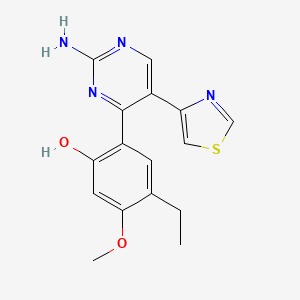
4-(2-Methyl-4-nitrophenyl)morpholin-3-one
Übersicht
Beschreibung
4-(2-Methyl-4-nitrophenyl)morpholin-3-one is a chemical compound with the molecular formula C11H12N2O4 and a molecular weight of 236.23 g/mol It is a morpholine derivative, characterized by the presence of a morpholin-3-one ring substituted with a 2-methyl-4-nitrophenyl group
Vorbereitungsmethoden
The synthesis of 4-(2-Methyl-4-nitrophenyl)morpholin-3-one typically involves the reaction of 2-methyl-4-nitroaniline with ethylene oxide under specific conditions . The reaction proceeds through the formation of an intermediate, which then cyclizes to form the morpholin-3-one ring. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to improve yield and purity .
Analyse Chemischer Reaktionen
4-(2-Methyl-4-nitrophenyl)morpholin-3-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The methyl group can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, halogens, and nitrating agents. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4-(2-Methyl-4-nitrophenyl)morpholin-3-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those with morpholine-based structures.
Wirkmechanismus
The mechanism of action of 4-(2-Methyl-4-nitrophenyl)morpholin-3-one involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The morpholine ring may also interact with enzymes and receptors, modulating their activity and resulting in therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
4-(2-Methyl-4-nitrophenyl)morpholin-3-one can be compared with other similar compounds, such as:
4-(2-Nitrophenyl)morpholin-3-one: This compound lacks the methyl group, which may affect its reactivity and biological activity.
4-(4-Nitrophenyl)morpholin-3-one: The nitro group is positioned differently, which can influence the compound’s chemical properties and applications.
4-(2-Aminophenyl)morpholin-3-one:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
4-(2-methyl-4-nitrophenyl)morpholin-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O4/c1-8-6-9(13(15)16)2-3-10(8)12-4-5-17-7-11(12)14/h2-3,6H,4-5,7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZHAJQYICHZCDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])N2CCOCC2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(5-chloro-2-methylphenyl)-2-{3-[(3,4-dimethylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2761019.png)
![2-chloro-N-[1-(2-fluorophenyl)ethyl]-N-methylpropanamide](/img/structure/B2761020.png)

![N-[4-(3-Methoxypyrrolidin-1-YL)phenyl]-5-methylthiophene-2-sulfonamide](/img/structure/B2761026.png)
![2-[3-(2H-1,3-benzodioxol-5-yl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-[(furan-2-yl)methyl]acetamide](/img/structure/B2761027.png)
![7-imino-7lambda6-thia-1,3-diazaspiro[4.4]nonane-2,4,7-trione](/img/structure/B2761028.png)
![N-[4-(Aminomethyl)phenyl]-2-methoxybenzamide](/img/structure/B2761029.png)

![Methyl 3-({[(1,2,3-thiadiazol-4-yl)formohydrazido]methanethioyl}amino)thiophene-2-carboxylate](/img/structure/B2761031.png)
![N-(4-bromo-3-methylphenyl)-2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetamide](/img/structure/B2761032.png)

